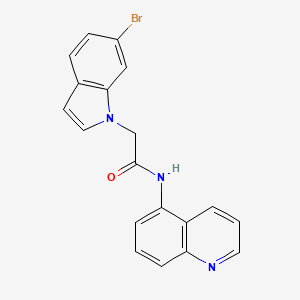
2-(6-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a brominated indole moiety and a quinoline ring, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Acylation: The brominated indole is then acylated with an appropriate acylating agent, such as acetyl chloride, to introduce the acetamide group.
Coupling with Quinoline: The acylated brominated indole is coupled with quinoline-5-amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with different substituents on the indole ring.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Hydrolysis: Carboxylic acid and amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole and quinoline compounds.
Industry: Use in the development of new materials or as a precursor for industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide would depend on its specific biological target. Generally, indole and quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The bromine atom and acetamide group may also influence the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(1H-Indol-1-yl)-N-(chinolin-5-yl)acetamid: Fehlt das Bromatom am Indolring.
2-(6-Chlor-1H-indol-1-yl)-N-(chinolin-5-yl)acetamid: Enthält ein Chloratom anstelle eines Bromatoms.
2-(6-Brom-1H-indol-1-yl)-N-(pyridin-3-yl)acetamid: Enthält einen Pyridinring anstelle eines Chinolinrings.
Einzigartigkeit
Das Vorhandensein des Bromatoms am Indolring und des Chinolinrests macht 2-(6-Brom-1H-indol-1-yl)-N-(chinolin-5-yl)acetamid im Vergleich zu anderen ähnlichen Verbindungen einzigartig. Diese Strukturmerkmale können zu seiner unterschiedlichen chemischen Reaktivität und biologischen Aktivität beitragen.
Eigenschaften
Molekularformel |
C19H14BrN3O |
|---|---|
Molekulargewicht |
380.2 g/mol |
IUPAC-Name |
2-(6-bromoindol-1-yl)-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C19H14BrN3O/c20-14-7-6-13-8-10-23(18(13)11-14)12-19(24)22-17-5-1-4-16-15(17)3-2-9-21-16/h1-11H,12H2,(H,22,24) |
InChI-Schlüssel |
GJIUUQPRCLZHLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CN3C=CC4=C3C=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


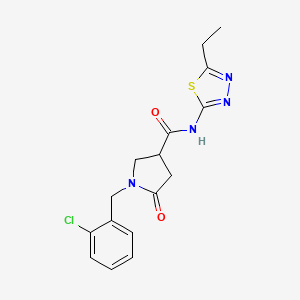
![2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11008140.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11008147.png)
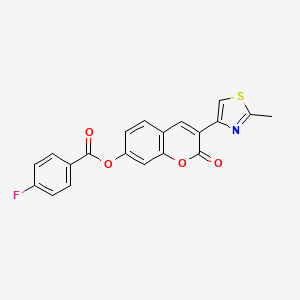
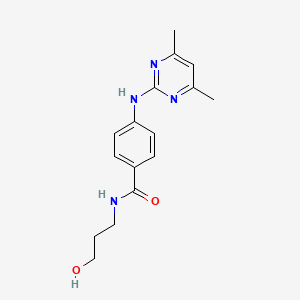
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11008184.png)
![2-cyclohexyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11008188.png)
![7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11008192.png)
![2'-cyclohexyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11008200.png)

![3-(1,3-benzodioxol-5-yl)-2-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11008207.png)
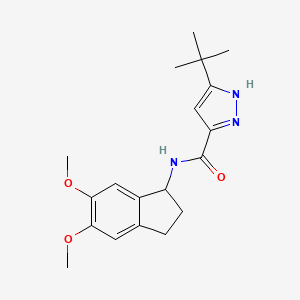
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide](/img/structure/B11008215.png)
![2-(6-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B11008221.png)
